8,9,10,11-Tetrahydrodibenz(a,h)acridine 8,9,10,11-Tetrahydrodibenz(a,h)acridine
Brand Name: Vulcanchem
CAS No.: 97135-12-1
VCID: VC20766356
InChI: InChI=1S/C21H17N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1,3,5,7,9-13H,2,4,6,8H2
SMILES: C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)N=C23
Molecular Formula: C21H17N
Molecular Weight: 283.4 g/mol

8,9,10,11-Tetrahydrodibenz(a,h)acridine

CAS No.: 97135-12-1

Cat. No.: VC20766356

Molecular Formula: C21H17N

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

8,9,10,11-Tetrahydrodibenz(a,h)acridine - 97135-12-1

CAS No. 97135-12-1
Molecular Formula C21H17N
Molecular Weight 283.4 g/mol
IUPAC Name 2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene
Standard InChI InChI=1S/C21H17N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1,3,5,7,9-13H,2,4,6,8H2
Standard InChI Key LUBXPQHUZPTKSQ-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)N=C23
Canonical SMILES C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)N=C23

Structural Characteristics

Molecular Structure and Representation

8,9,10,11-Tetrahydrodibenz(a,h)acridine features a complex polycyclic structure consisting of four fused rings with a nitrogen atom incorporated into one of the central rings. The molecular architecture includes three aromatic rings and one saturated ring, with the latter containing the hydrogenated positions 8, 9, 10, and 11 . The compound's structure can be represented through various chemical notations:

The IUPAC systematic name for this compound is 2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene, which precisely describes its complex polycyclic structure . For simplified representation in chemical databases and literature, the compound is often identified by its Simplified Molecular Input Line Entry System (SMILES) notation: C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)N=C23 .

The International Chemical Identifier (InChI) for the compound is:
InChI=1S/C21H17N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1,3,5,7,9-13H,2,4,6,8H2

This complex identifier encodes the complete structural information, including atom connectivity, hydrogen positioning, and stereochemistry, allowing for unambiguous identification of the compound in chemical databases and literature.

Structural Comparison with Related Compounds

8,9,10,11-Tetrahydrodibenz(a,h)acridine differs from its parent compound, dibenz(a,h)acridine (CAS: 226-36-8), primarily in the hydrogenation of positions 8, 9, 10, and 11. While dibenz(a,h)acridine has a completely aromatic structure with a molecular formula of C21H13N and a molecular weight of 279.335 g/mol , the tetrahydro derivative has four additional hydrogen atoms, resulting in a molecular formula of C21H17N and a slightly higher molecular weight of 283.4 g/mol .

This structural modification significantly affects the compound's physicochemical properties, including its three-dimensional conformation, electronic distribution, and potential interactions with biological systems.

Physicochemical Properties

Basic Physical and Chemical Properties

The fundamental physicochemical properties of 8,9,10,11-Tetrahydrodibenz(a,h)acridine are essential for understanding its behavior in various chemical and biological environments. Table 1 presents a comprehensive overview of these properties based on computational predictions and experimental data.

Table 1: Key Physicochemical Properties of 8,9,10,11-Tetrahydrodibenz(a,h)acridine

PropertyValueMethod of Determination
Molecular Weight283.4 g/molComputed by PubChem 2.2
Exact Mass283.136099547 DaComputed by PubChem 2.2
Monoisotopic Mass283.136099547 DaComputed by PubChem 2.2
XLogP3-AA (Partition Coefficient)6.2Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count1Computed by Cactvs 3.4.8.18
Rotatable Bond Count0Computed by Cactvs 3.4.8.18
Topological Polar Surface Area12.9 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count22Computed by PubChem
Formal Charge0Computed by PubChem
Complexity405Computed by Cactvs 3.4.8.18

Source: PubChem database entry for 8,9,10,11-Tetrahydrodibenz(a,h)acridine

Solubility and Lipophilicity

The XLogP3-AA value of 6.2 indicates that 8,9,10,11-Tetrahydrodibenz(a,h)acridine has high lipophilicity (hydrophobicity). This property suggests that the compound has poor water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and various alcohols. The high lipophilicity also implies that the compound can readily penetrate biological membranes, which may be relevant for its potential biological activities or toxicological profile.

Synthesis and Chemical Transformations

Synthetic Pathways

Spectroscopic Properties and Structural Characterization

Mass Spectrometry

Mass spectrometric analysis of 8,9,10,11-Tetrahydrodibenz(a,h)acridine would be expected to show a molecular ion peak at m/z 283, corresponding to its monoisotopic mass of 283.136099547 Da . Fragmentation patterns would likely include the loss of hydrogen atoms and cleavage of bonds within the saturated ring, providing valuable structural information for confirmation of the compound's identity.

Biological and Toxicological Considerations

Structure-Activity Relationships

The partial hydrogenation of the ring system in 8,9,10,11-Tetrahydrodibenz(a,h)acridine compared to the fully aromatic dibenz(a,h)acridine likely modifies its biological activity profile. The reduced planarity resulting from the saturated ring may affect its ability to intercalate with DNA, potentially altering any mutagenic or carcinogenic properties compared to the parent compound.

Research Applications and Future Perspectives

Current Research Applications

8,9,10,11-Tetrahydrodibenz(a,h)acridine has been primarily utilized in research contexts, particularly as an intermediate in the synthesis of hydroxylated derivatives and epoxides . These derivatives are of interest in studies investigating the metabolic pathways and potential carcinogenic mechanisms of polycyclic aromatic compounds.

The compound's well-defined structure and potential for further functionalization make it valuable in structure-activity relationship studies, where systematic modifications to the molecular framework can provide insights into how structural features correlate with biological activities or physicochemical properties.

Future Research Directions

Future research involving 8,9,10,11-Tetrahydrodibenz(a,h)acridine might explore several promising directions:

  • Development of more efficient synthetic routes to prepare the compound and its derivatives in higher yields and with greater stereoselectivity.

  • Comprehensive toxicological evaluation to establish its safety profile and potential environmental impacts.

  • Investigation of potential applications in medicinal chemistry, leveraging the acridine scaffold which has historical significance in the development of antimicrobial, antiparasitic, and anticancer agents.

  • Exploration of the compound's potential as a building block for the synthesis of more complex molecular architectures with applications in materials science or catalysis.

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